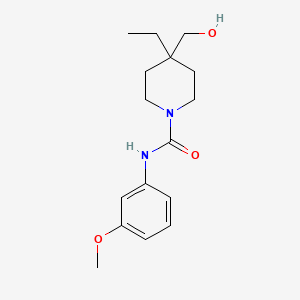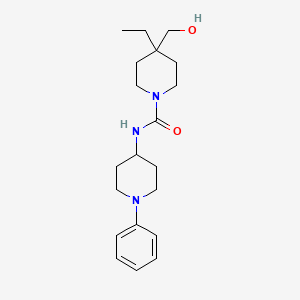![molecular formula C17H21N3O2S B6637279 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide, also known as PEP005, is a natural compound that is derived from the Australian plant Euphorbia peplus. It has been extensively studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide exerts its anti-cancer effects through the activation of protein kinase C (PKC) isoforms. PKC is a family of enzymes that play a key role in cell signaling and regulation. 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide specifically activates PKCδ, which leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which leads to oxidative stress and ultimately apoptosis. 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide also activates the unfolded protein response (UPR), which is a cellular stress response that helps to maintain cellular homeostasis. In addition, 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis.
Advantages and Limitations for Lab Experiments
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized from Euphorbia peplus, making it readily available for research purposes. In addition, 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has been extensively studied in vitro and in vivo, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has some limitations for lab experiments. It is a highly reactive compound that can be difficult to work with, and its activity can be affected by factors such as temperature and pH.
Future Directions
There are several future directions for research on 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide. One area of interest is the development of more effective formulations of the compound for clinical use. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide treatment. In addition, there is interest in exploring the potential use of 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, there is ongoing research to better understand the cellular and molecular mechanisms underlying the anti-cancer effects of 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide.
In conclusion, 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide is a natural compound that has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It activates PKCδ and downstream signaling pathways, leading to a variety of biochemical and physiological effects. While 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has some limitations for lab experiments, it has several advantages and numerous future directions for research. Further studies are needed to fully understand the potential therapeutic applications of 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide.
Synthesis Methods
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide can be synthesized from the leaves of Euphorbia peplus using a combination of extraction, purification, and chemical synthesis techniques. The process involves the isolation of the active compound from the plant, followed by purification using chromatography. The purified compound is then subjected to chemical synthesis to produce 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide.
Scientific Research Applications
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including melanoma, breast cancer, and leukemia. In addition, 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
properties
IUPAC Name |
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13(19-16(21)17(22)7-11-23-12-8-17)14-5-2-3-6-15(14)20-10-4-9-18-20/h2-6,9-10,13,22H,7-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEZACQBKDSYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C3(CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)





![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)

![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)